molecular formula C14H15N3S B5597873 1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea

1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea

Cat. No.: B5597873
M. Wt: 257.36 g/mol
InChI Key: RHPSFFNWOPJXDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea is a heterocyclic compound that contains a thiourea group attached to a pyridine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and thiourea moieties in its structure allows it to exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of 1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea typically involves the reaction of pyridine-3-carboxylic acid with ethylamine and phenyl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced using reagents like halogens or alkyl halides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: It has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea involves its interaction with specific molecular targets and pathways. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In its anticancer activity, it may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of cancer cell growth and division.

Comparison with Similar Compounds

1-Ethyl-1-phenyl-3-pyridin-3-ylthiourea can be compared with other similar compounds, such as:

    1-Phenyl-3-pyridin-3-ylthiourea: Lacks the ethyl group, which may affect its solubility and biological activity.

    1-Ethyl-3-pyridin-3-ylthiourea: Lacks the phenyl group, which may influence its binding affinity to molecular targets.

    1-Ethyl-1-phenylthiourea: Lacks the pyridine ring, which may reduce its ability to form metal complexes and its overall stability.

The uniqueness of this compound lies in its combination of the ethyl, phenyl, and pyridine moieties, which confer distinct chemical and biological properties that are not observed in the similar compounds listed above.

Properties

IUPAC Name

1-ethyl-1-phenyl-3-pyridin-3-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3S/c1-2-17(13-8-4-3-5-9-13)14(18)16-12-7-6-10-15-11-12/h3-11H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPSFFNWOPJXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794440
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.